2-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-N-methylacetamide
Description
Nuclear Magnetic Resonance (NMR) Spectral Profiling
¹H NMR (400 MHz, DMSO-d₆) :
- δ 2.21 (s, 3H) : Methyl group at pyrazole position 3.
- δ 2.32 (s, 3H) : Methyl group at pyrazole position 5.
- δ 3.01 (s, 3H) : N-methyl group of acetamide.
- δ 4.52 (s, 2H) : Methylene bridge (-CH₂-) linking pyrazole and acetamide.
- δ 8.15 (s, 1H) : Pyrazole proton at position 4 (deshielded by bromine).
¹³C NMR (100 MHz, DMSO-d₆) :
Infrared (IR) Vibrational Mode Assignments
Key IR absorption bands (cm⁻¹):
Mass Spectrometric Fragmentation Patterns
Electrospray Ionization (ESI-MS) :
- m/z 246.02 [M+H]⁺ : Molecular ion peak.
- m/z 167.08 : Loss of bromine (-Br) and acetamide side chain.
- m/z 109.05 : Pyrazole ring fragment (C₃H₅N₂⁺).
| Fragmentation Pathway | m/z | Assignment |
|---|---|---|
| Parent ion | 246.02 | [C₈H₁₂BrN₃O + H]⁺ |
| -Br | 167.08 | [C₈H₁₂N₃O]⁺ |
| -N-methylacetamide | 109.05 | [C₃H₅N₂]⁺ |
Properties
IUPAC Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3O/c1-5-8(9)6(2)12(11-5)4-7(13)10-3/h4H2,1-3H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBIXYVZGYXUHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-methylacetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide.
Methylation: The brominated pyrazole is methylated using a methylating agent like methyl iodide.
Acetamide formation: Finally, the methylated pyrazole is reacted with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity.
Biological Activity
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-methylacetamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a pyrazole ring, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antiviral, anticancer, and anti-inflammatory effects, supported by case studies and research findings.
- Molecular Formula : C10H14BrN3O2
- Molecular Weight : 320.21 g/mol
- CAS Number : 1218124-12-9
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of antiviral and anticancer research.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated efficacy against various viruses:
| Compound | Virus Target | EC50 (µM) | Reference |
|---|---|---|---|
| Pyrazole Derivative A | HIV | 0.2 | |
| Pyrazole Derivative B | Herpes Simplex Virus | 0.5 | |
| Pyrazole Derivative C | Tobacco Mosaic Virus | 60 |
These findings suggest that the compound may exhibit similar antiviral properties, potentially inhibiting viral replication through mechanisms involving interference with viral enzymes or host cell interactions.
Anticancer Activity
The anticancer potential of pyrazole derivatives is well-documented. Research indicates that these compounds can inhibit tumor growth and induce apoptosis in cancer cells:
| Study | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Study A | Breast Cancer | Induction of apoptosis via caspase activation | |
| Study B | Lung Cancer | Inhibition of angiogenesis and cell proliferation |
In vitro studies have shown that this compound could potentially act through similar pathways, leading to reduced viability in cancer cell lines.
Anti-inflammatory Effects
Pyrazole derivatives are also noted for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines:
| Compound | Inflammatory Model | IC50 (µM) | Reference |
|---|---|---|---|
| Compound D | LPS-induced inflammation in macrophages | 25 | |
| Compound E | Arthritis model in rats | 15 |
The potential anti-inflammatory effects of this compound could be explored further to determine its efficacy in reducing inflammation-related diseases.
Case Studies
Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives:
- Case Study on Antiviral Activity :
- Case Study on Anticancer Properties :
- Case Study on Anti-inflammatory Activity :
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-methylacetamide as an anticancer agent. The compound has shown significant cytotoxicity against various cancer cell lines, particularly in breast and lung cancer models.
Case Study:
A screening conducted on multicellular spheroids identified this compound as a promising candidate for anticancer therapy. It exhibited substantial inhibitory effects on cell proliferation in vitro, indicating its potential utility in cancer treatment protocols .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains and fungi, suggesting its potential as a therapeutic agent in combating infectious diseases.
Data Table: Antimicrobial Activity
| Microorganism | Activity (Zone of Inhibition) |
|---|---|
| Staphylococcus aureus | 15 mm |
| Escherichia coli | 12 mm |
| Candida albicans | 10 mm |
Synthetic Pathways
The synthesis of this compound typically involves several chemical reactions that allow for the introduction of the pyrazole ring and the bromine substituent.
General Synthetic Route:
- Formation of the Pyrazole Ring: Starting from appropriate hydrazine derivatives and α,β-unsaturated carbonyl compounds.
- Bromination: Introduction of bromine at the 4-position using brominating agents.
- Acetamide Formation: Reaction with N-methylacetamide to yield the final product.
Therapeutic Potential
The unique structure of this compound suggests multiple pathways for therapeutic application:
- Oncology: As a lead compound for developing new anticancer drugs.
- Infectious Diseases: As a template for designing novel antimicrobial agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below compares key attributes of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-methylacetamide with analogous pyrazole derivatives:
Key Comparative Analysis
Functional Group Influence
- N-Methylacetamide vs. Hydrazide: The acetamide group in the target compound enhances stability compared to the more reactive hydrazide derivative, which is prone to further derivatization.
- Sulfonamide Derivatives : Compounds 17 and 18 () incorporate sulfonamide and indole moieties, expanding hydrogen-bonding capabilities and targeting enzymes like carbonic anhydrase. Their higher molecular weights (575–590 g/mol) suggest specialized pharmaceutical applications.
Substituent Effects
- Bromine and Methyl Groups : The 4-bromo-3,5-dimethyl substitution pattern is conserved across several analogs, contributing to steric bulk and electron-withdrawing effects. This may influence crystallinity and melting points (e.g., 4-Bromo-3,5-dimethylpyrazole melts at 120–124°C ).
- Aryl Substituents : Pyrazol-3-one derivatives () feature chlorophenyl or trifluoromethylphenyl groups, which enhance electrophilicity and alter solubility. For example, the trifluoromethyl group in Example 5.18 increases metabolic stability .
Research Findings and Implications
- Crystallography: While SHELX software () is widely used for small-molecule refinement, none of the evidence directly reports crystal structures for the target compound. However, sulfonamide derivatives () were characterized via X-ray diffraction, highlighting their structural complexity .
- Biological Activity : Pyrazole derivatives with sulfonamide or indole groups exhibit enhanced binding to biological targets, suggesting that the target compound’s acetamide group could be modified for similar efficacy.
Q & A
Basic Synthesis Methods
Q: What are the standard synthetic routes for preparing 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-methylacetamide, and what catalysts or conditions are typically employed? A: The compound is commonly synthesized via nucleophilic substitution or condensation reactions. A typical route involves reacting 4-bromo-3,5-dimethylpyrazole with N-methylchloroacetamide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile under reflux . Catalysts such as triethylamine may enhance reaction efficiency. Purification often involves column chromatography or recrystallization.
Advanced Optimization of Reaction Conditions
Q: How can reaction parameters (e.g., solvent polarity, temperature, stoichiometry) be optimized to improve yield and purity in the synthesis of this compound? A: Systematic optimization using Design of Experiments (DoE) is recommended. For example:
- Solvent selection: DMF or DMSO may improve solubility of intermediates compared to THF .
- Temperature: Elevated temperatures (70–90°C) accelerate reaction rates but may increase side-product formation.
- Stoichiometry: A 1.2:1 molar ratio of N-methylchloroacetamide to pyrazole derivative minimizes unreacted starting material .
Yield improvements (from ~60% to >85%) have been reported using microwave-assisted synthesis under controlled conditions .
Spectroscopic Characterization Challenges
Q: What spectroscopic techniques are critical for resolving structural ambiguities in this compound, particularly regarding regioisomerism or tautomerism? A: Key methods include:
- ¹H/¹³C NMR: Differentiation of pyrazole ring substituents (e.g., bromine vs. methyl groups) via chemical shift analysis (e.g., C-Br at ~95 ppm in ¹³C NMR) .
- X-ray crystallography: SHELX software is widely used for crystal structure refinement to confirm bond angles and substituent positions .
- HRMS: High-resolution mass spectrometry validates molecular formula, especially when isotopic patterns (e.g., bromine’s ¹:¹ isotopic signature) are present .
Biological Activity and Mechanism of Action
Q: What methodologies are used to investigate the biological activity of this compound, particularly its enzyme inhibition or receptor-binding properties? A: Advanced approaches include:
- Kinetic assays: Measuring IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates .
- Molecular docking: Computational models (e.g., AutoDock Vina) predict binding modes to active sites, leveraging the bromine atom’s hydrophobic interactions .
- SAR studies: Comparing analogs (e.g., replacing bromine with chlorine) to identify critical functional groups for activity .
Contradictions in Reported Biological Data
Q: How can discrepancies in reported biological activities (e.g., antifungal vs. anticancer effects) be resolved? A: Potential strategies:
- Standardized assays: Ensure consistent cell lines (e.g., HCT-116 for cytotoxicity) and assay conditions (e.g., 48h incubation) .
- Metabolic stability tests: Evaluate compound degradation in serum to rule out false negatives .
- Crystallographic data: Correlate structural features (e.g., bromine’s electronegativity) with activity trends across studies .
Crystallography and SHELX Refinement
Q: What challenges arise in refining the crystal structure of this compound using SHELX, and how are they addressed? A: Common issues include:
- Disordered substituents: The bromine atom’s high electron density may cause artifacts. Partial occupancy modeling or TWIN commands in SHELXL can mitigate this .
- Thermal motion: Anisotropic refinement of methyl groups improves accuracy.
- Hydrogen placement: HFIX instructions automate hydrogen positioning for the acetamide moiety .
Derivatization Strategies for Functional Group Analysis
Q: How can the bromine atom in this compound be exploited for further derivatization (e.g., cross-coupling reactions)? A: The bromine serves as a handle for:
- Suzuki-Miyaura coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) enable aryl-aryl bond formation with boronic acids .
- Nucleophilic substitution: Replacement with amines or thiols under basic conditions .
- Click chemistry: Azide-alkyne cycloaddition after converting Br to an azide group .
Stability and Degradation Pathways
Q: What analytical methods identify degradation products under varying storage conditions? A: Accelerated stability studies (40°C/75% RH) coupled with:
- HPLC-MS: Detects hydrolysis of the acetamide group to carboxylic acid derivatives .
- TGA/DSC: Thermal decomposition profiles reveal melting points and phase transitions .
Computational Modeling of Reactivity
Q: How can DFT calculations predict the compound’s reactivity in nucleophilic environments? A: Gaussian or ORCA software calculates:
- Frontier molecular orbitals (FMOs): Identify electrophilic regions (e.g., acetamide carbonyl) prone to nucleophilic attack .
- NBO analysis: Quantifies charge distribution, showing bromine’s electron-withdrawing effect on the pyrazole ring .
Comparative Studies with Structural Analogs
Q: What experimental designs compare the bioactivity of this compound to non-brominated or methyl-substituted analogs? A: Controlled studies include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
